REACTION_SMILES
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[Br:10][c:11]1[cH:12][cH:13][c:14]2[n:15]([CH2:25][CH:26]([CH2:27][NH:28][c:29]3[cH:30][c:31]([O:35][CH3:36])[cH:32][cH:33][cH:34]3)[OH:37])[c:16]3[cH:17][cH:18][c:19]([Br:24])[cH:20][c:21]3[c:22]2[cH:23]1.[CH2:1]([N:2]([S:3]([F:4])([F:5])[F:7])[CH2:6][CH3:8])[CH3:9].[Cl:38][CH2:39][Cl:40]>>[F:7][CH:26]([CH2:25][n:15]1[c:14]2[cH:13][cH:12][c:11]([Br:10])[cH:23][c:22]2[c:21]2[c:16]1[cH:17][cH:18][c:19]([Br:24])[cH:20]2)[CH2:27][NH:28][c:29]1[cH:30][c:31]([O:35][CH3:36])[cH:32][cH:33][cH:34]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc(NCC(O)Cn2c3ccc(Br)cc3c3cc(Br)ccc32)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)S(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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COc1cccc(NCC(F)Cn2c3ccc(Br)cc3c3cc(Br)ccc32)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |